(2-hydroxyacetyl)urea
CAS No.: 859736-82-6
Cat. No.: VC11501933
Molecular Formula: C3H6N2O3
Molecular Weight: 118.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859736-82-6 |
|---|---|
| Molecular Formula | C3H6N2O3 |
| Molecular Weight | 118.1 |
Introduction
Structural and Chemical Identity
Molecular Architecture
(2-Hydroxyacetyl)urea features a planar urea core () substituted at one nitrogen atom by a 2-hydroxyacetyl group (-). This structure is corroborated by its SMILES notation () and molecular formula. The hydroxy group introduces polarity and hydrogen-bonding potential, while the acetyl moiety may influence solubility and reactivity.
Table 1: Key Identifiers of (2-Hydroxyacetyl)urea
| Property | Value |
|---|---|
| CAS No. | 859736-82-6 |
| Molecular Formula | |
| Molecular Weight | 118.1 g/mol |
| Purity | 95% (research grade) |
| Research Applications | Synthetic intermediate, biochemical studies |
Synthesis and Manufacturing
Current Synthetic Routes
While explicit protocols for (2-hydroxyacetyl)urea synthesis are scarce in the literature, analogous urea derivatives provide insight into plausible pathways. A two-step approach is hypothesized:
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Acetylation of Urea: Reacting urea with glycolic acid or its activated ester under dehydrating conditions could yield the hydroxyacetyl substituent.
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Purification: Crystallization or chromatography to isolate the product from unreacted starting materials.
Challenges in Scale-Up
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Side Reactions: Competing acetylation at both urea nitrogens could produce bis-substituted byproducts.
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Stability: The hydroxy group may undergo oxidation or esterification under acidic/basic conditions, requiring inert atmospheres or protective groups during synthesis.
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N–H stretching (3300–3500 cm), C=O (urea: ~1640 cm; acetyl: ~1700 cm), and O–H (hydroxy: ~3200–3600 cm) .
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NMR: NMR would reveal resonances for the urea NH (δ 5.5–6.5 ppm), hydroxyacetyl CH (δ 3.5–4.0 ppm), and hydroxyl proton (δ 1.5–2.5 ppm, broad) .
Applications in Research and Industry
Biomedical Applications
Urea derivatives are extensively explored for antimicrobial activity. For example, adamantyl-substituted ureas exhibit 94.5% growth inhibition against Acinetobacter baumannii . While (2-hydroxyacetyl)urea’s bioactivity remains untested, its structural similarity positions it as a candidate for:
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Antimicrobial Agents: Modulating bacterial cell wall synthesis via hydrogen bonding.
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Drug Delivery: Urea enhances transdermal permeability of macromolecules like recombinant human growth hormone (rhGH) . The hydroxy group could further improve hydration of the stratum corneum.
Agricultural Chemistry
Urea hydrolysis plays a critical role in plant responses to salt stress . As a hydrolyzable urea derivative, (2-hydroxyacetyl)urea might regulate soil nitrogen availability or mitigate abiotic stress in crops, though this requires empirical validation.
Future Research Directions
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Synthetic Optimization: Develop one-pot methods using sustainable catalysts (e.g., biocatalysts).
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Biological Screening: Evaluate antimicrobial, antifungal, and anticancer activity in vitro.
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Environmental Impact: Assess biodegradability and ecotoxicology in soil/water systems.
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Drug Delivery: Formulate with cyclodextrins or liposomes to enhance bioavailability .
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